



# Application Notes and Protocols for UNC8153 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**UNC8153** is a novel, potent, and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3] NSD2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the dimethylation of histone H3 at lysine 36 (H3K36me2). Aberrant NSD2 activity is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia. **UNC8153** acts by inducing the proteasome- and neddylation-dependent degradation of NSD2, leading to a reduction in cellular H3K36me2 levels.[1][4] This targeted protein degradation approach has shown promise in downregulating pathological phenotypes in cancer cells, including anti-proliferative and anti-adhesive effects in multiple myeloma cells.[1][2][3]

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing **UNC8153** and its optimized analogue, UNC8732, in combination with other anticancer agents. The provided information is intended to guide researchers in designing and executing studies to explore the synergistic potential of NSD2 degradation in various cancer models.

## **Rationale for Combination Therapies**

The degradation of NSD2 can induce anti-tumor effects; however, combination strategies may offer enhanced efficacy, overcome potential resistance mechanisms, and broaden the



therapeutic window. The following rationales support the combination of **UNC8153** or its analogues with other cancer drugs:

- Synergy with KRAS Inhibitors: Preclinical studies have demonstrated a synergistic effect between NSD2 inhibitors and KRAS G12C inhibitors, such as sotorasib, in KRAS-driven pancreatic and lung cancer models. This suggests that targeting both the primary oncogenic driver (mutant KRAS) and a key epigenetic regulator (NSD2) can lead to more profound and sustained anti-tumor responses.
- Overcoming Glucocorticoid Resistance: In acute lymphoblastic leukemia (ALL) cells with NSD2 gain-of-function mutations, the NSD2 degrader UNC8732 has been shown to restore sensitivity to glucocorticoids like dexamethasone. The combination of UNC8732 and dexamethasone resulted in a significant increase in apoptosis and a greater reduction in cell viability compared to either agent alone.[4]
- Targeting Compensatory Signaling Pathways: NSD2 has been implicated in the regulation of several oncogenic signaling pathways, including the NF-κB, Wnt/β-catenin, Akt/Erk, and STAT3 pathways.[5][6][7][8][9] Combining NSD2 degradation with inhibitors of these pathways may represent a rational strategy to achieve synergistic anti-cancer effects.
- Combination with Other Epigenetic Modifiers: There is a strong rationale for combining NSD2 inhibitors with other epigenetic-modifying drugs, such as EZH2 inhibitors, DOT1L inhibitors, BRD4 inhibitors, and histone deacetylase (HDAC) inhibitors, to achieve a more comprehensive reprogramming of the cancer epigenome.

### **Data Presentation**

## Combination of UNC8732 and Dexamethasone in NSD2-mutant Acute Lymphoblastic Leukemia (ALL)

The following tables summarize the quantitative data from a study investigating the combination of the **UNC8153**-related NSD2 degrader, UNC8732, with dexamethasone in isogenic RCH-ACV ALL cell lines (wild-type NSD2 vs. NSD2 p.E1099K mutant).

Table 1: Effect of UNC8732 and Dexamethasone Combination on Cell Viability of NSD2-mutant RCH-ACV Cells[4]



| Treatment Group         | Concentration | Cell Viability (%) |
|-------------------------|---------------|--------------------|
| UNC8884 (control)       | 10 μΜ         | ~80%               |
| UNC8732                 | 1 μΜ          | ~60%               |
| UNC8732                 | 5 μΜ          | ~35%               |
| UNC8732                 | 10 μΜ         | ~15%               |
| Dexamethasone           | 1 μΜ          | ~80%               |
| UNC8732 + Dexamethasone | 1 μM + 1 μM   | ~45%               |
| UNC8732 + Dexamethasone | 5 μM + 1 μM   | ~20%               |
| UNC8732 + Dexamethasone | 10 μM + 1 μM  | <10%               |

 Data are approximated from graphical representations in the source material and represent cell viability after 18 days of pretreatment with UNC8732 or UNC8884, followed by a 72-hour treatment with dexamethasone.

Table 2: Effect of UNC8732 and Dexamethasone Combination on Apoptosis of NSD2-mutant RCH-ACV Cells[4]

| Treatment Group         | Concentration | Apoptosis (% Annexin V positive cells) |
|-------------------------|---------------|----------------------------------------|
| UNC8884 (control)       | 10 μΜ         | <5%                                    |
| UNC8732                 | 1 μΜ          | ~5%                                    |
| UNC8732                 | 5 μΜ          | ~10%                                   |
| UNC8732                 | 10 μΜ         | ~15%                                   |
| Dexamethasone           | 1 μΜ          | <5%                                    |
| UNC8732 + Dexamethasone | 1 μM + 1 μM   | ~10%                                   |
| UNC8732 + Dexamethasone | 5 μM + 1 μM   | ~20%                                   |
| UNC8732 + Dexamethasone | 10 μM + 1 μM  | >30%                                   |



 Data are approximated from graphical representations in the source material and represent the percentage of apoptotic cells after 18 days of pretreatment with UNC8732 or UNC8884, followed by a 72-hour treatment with dexamethasone.

## **Experimental Protocols**

## Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol describes a method to determine the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[10][11][12][13]

#### Materials:

- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Opaque-walled multiwell plates (96-well or 384-well)
- Multichannel pipette
- Plate shaker
- Luminometer
- · Cancer cell lines of interest
- UNC8153/UNC8732 and combination drug(s)
- Complete cell culture medium

#### Procedure:

- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 μL of complete culture medium.



- Include wells with medium only for background luminescence measurement.
- Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.

### Compound Treatment:

- Prepare serial dilutions of UNC8153/UNC8732 and the combination drug in culture medium to achieve the desired final concentrations.
- For combination studies, a matrix of concentrations for both drugs should be prepared.
- Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
- $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different drug concentrations or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO<sub>2</sub> incubator.

### • Assay Procedure:

- Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 μL for a 96-well plate).
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
   [10]
- Record the luminescence using a luminometer.

### Data Analysis:

Subtract the average background luminescence from all experimental values.



- Calculate the percentage of cell viability for each treatment group relative to the vehicletreated control.
- For combination studies, synergy can be calculated using models such as the Bliss independence or Loewe additivity model.

## Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine in early-stage apoptotic cells and PI to identify latestage apoptotic and necrotic cells with compromised cell membranes.[14][15][16][17]

### Materials:

- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
- Propidium Iodide (PI) solution
- · 1X Binding Buffer
- Phosphate-Buffered Saline (PBS)
- Flow cytometer
- · Cancer cell lines of interest
- UNC8153/UNC8732 and combination drug(s)

### Procedure:

- Cell Seeding and Treatment:
  - Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with
     UNC8153/UNC8732 and the combination drug(s) at the desired concentrations for the specified duration.
  - Include appropriate vehicle controls.



### · Cell Harvesting:

- For adherent cells, gently wash the cells with PBS and detach them using trypsin-EDTA.
   Neutralize the trypsin with complete medium and collect the cells by centrifugation (300 x g for 5 minutes).
- For suspension cells, collect the cells directly by centrifugation.
- Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.

### Staining:

- Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.[14]
- Transfer 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube. [16]
- Add 5 μL of Annexin V-FITC to the cell suspension.[14][17]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
- Add 5 μL of PI staining solution.[17]
- Add 400 μL of 1X Binding Buffer to each tube.[14]
- Flow Cytometry Analysis:
  - Analyze the cells by flow cytometry within one hour of staining.
  - Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
  - Quantify the percentage of cells in each quadrant:
    - Annexin V- / PI- (Live cells)
    - Annexin V+ / PI- (Early apoptotic cells)



- Annexin V+ / PI+ (Late apoptotic/necrotic cells)
- Annexin V- / PI+ (Necrotic cells)

# Visualizations Signaling Pathways and Experimental Workflows













Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recruitment of FBXO22 for targeted degradation of NSD2 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-kB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OUH Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. Protocol: Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
   US [thermofisher.com]



 To cite this document: BenchChem. [Application Notes and Protocols for UNC8153 in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927437#using-unc8153-in-combination-with-other-cancer-drugs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com